REACTION_CXSMILES
|
[C].[K].[I-].[K+].[CH2:5]([O:9][C:10](=[O:20])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1)[CH2:6][CH2:7][CH3:8].[CH2:21](Cl)[C:22](=[CH2:24])[CH3:23]>CN(C)C=O>[CH2:5]([O:9][C:10](=[O:20])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:23][C:22]([CH3:24])=[CH2:21])=[CH:15][CH:14]=1)[CH2:6][CH2:7][CH3:8] |f:0.1,2.3,^1:1|
|
Name
|
potassium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C].[K]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C=CC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
Under a blanket of nitrogen and with stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
is consumed (about 21 hours)
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
ADDITION
|
Details
|
500 ml of water are added
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted three times with a total of 1.2 liter of hexane
|
Type
|
WASH
|
Details
|
the hexane extracts are subsequently washed with a 10% solution of sodium carbonate and water
|
Type
|
EXTRACTION
|
Details
|
The hexane extract
|
Type
|
CUSTOM
|
Details
|
is evaporated at 30° C. in vacuo (about 12 mbar) to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is crystallised from 80 ml of methanol at 0° C
|
Type
|
FILTRATION
|
Details
|
The colourless crystalline product is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in high vacuo (about 0.1 mbar) at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C=CC1=CC=C(C=C1)OCC(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |